molecular formula C15H13N3O2 B2426984 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone CAS No. 2034378-89-5

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone

Cat. No. B2426984
CAS RN: 2034378-89-5
M. Wt: 267.288
InChI Key: WECNMOUUDSKLTB-UHFFFAOYSA-N
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Description

“(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone” is a complex organic compound. It likely belongs to the class of compounds known as isoxazolopyrimidines . These compounds are characterized by a pyrimidine ring fused to an isoxazole ring .


Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7-substituted 3-phenyl-6,7-dihydroisoxazolo[4,5-d]pyrimidines, has been reported . The key synthetic step is based on the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides and ethyl 4-[(ethoxymethylene)amino]-3-phenylisoxazole-5-carboxylates . This methodology can be adapted to a high-throughput combinatorial format .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on heterocyclic chemistry highlights the synthesis of pyrido-condensed heterocycles, demonstrating the relevance of similar structural motifs in organic synthesis and pharmaceutical chemistry. The synthesis process often involves reactions of substituted isoxazolo-pyridines, showcasing the versatility of these compounds in preparing functionalized heterocycles containing various ring atoms (Donati, Ferrini, Fusi, & Ponticelli, 2003).

Molecular Docking and Biological Activities

The scientific community has also explored the biological and pharmacological potentials of compounds with similar frameworks. For instance, molecular docking analyses have been utilized to investigate antibacterial and antioxidant activities, providing insights into their interactions with enzymes and potential as therapeutic agents (Lynda, 2021).

Structural and Antimicrobial Analysis

Further studies have delved into the structural exploration and Hirshfeld surface analysis of novel bioactive heterocycles. These investigations not only elucidate the molecular configurations and stabilizing interactions but also assess their antiproliferative activities, contributing to the development of new therapeutic agents (Prasad et al., 2018).

Antimicrobial and Anticancer Agents

Additionally, the synthesis and evaluation of pyrazole derivatives have shown significant antimicrobial and anticancer properties. This research underscores the potential of these compounds in designing novel drugs to combat microbial infections and cancer (Katariya, Vennapu, & Shah, 2021).

Future Directions

The future directions for research on “(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone” and similar compounds could include further exploration of their potential anticancer properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(12-8-16-13-4-2-1-3-11(12)13)18-6-5-14-10(9-18)7-17-20-14/h1-4,7-8,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECNMOUUDSKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone

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